N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide
Description
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzisothiazole moiety, and an ethoxybenzylidene hydrazine linkage.
Properties
Molecular Formula |
C25H30N4O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-ethoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C25H30N4O4S/c1-2-33-21-14-12-19(13-15-21)18-26-29(17-16-24(30)27-20-8-4-3-5-9-20)25-22-10-6-7-11-23(22)34(31,32)28-25/h6-7,10-15,18,20H,2-5,8-9,16-17H2,1H3,(H,27,30)/b26-18+ |
InChI Key |
FLRAQUCXRDSKDE-NLRVBDNBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide typically involves multiple steps:
Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of o-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions.
Hydrazone Formation: The benzisothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation with Ethoxybenzaldehyde: The hydrazone is condensed with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the ethoxybenzylidene hydrazone.
Amidation: Finally, the ethoxybenzylidene hydrazone is reacted with cyclohexylamine and a suitable coupling agent (e.g., EDCI or DCC) to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or amine.
Substitution: The benzisothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Halogenated or nitrated benzisothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide
- N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methylbenzylidene)hydrazino]propanamide
Uniqueness
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
